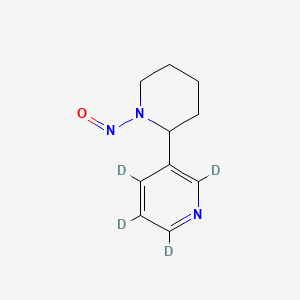

![molecular formula C₁₃H₂₀N₂O₂ B1145374 2-[(1R,2S)-1-乙基-2-(苯甲氧基)丙基]肼甲醛 CAS No. 1428118-40-4](/img/no-structure.png)

2-[(1R,2S)-1-乙基-2-(苯甲氧基)丙基]肼甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

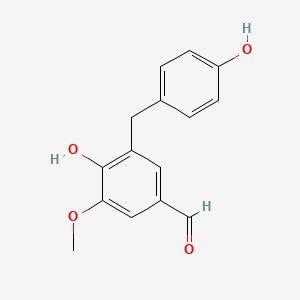

The compound “2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde” belongs to the class of hydrazine derivatives, which are known for their versatile reactivity and utility in organic synthesis. Hydrazine derivatives are crucial in synthesizing various pharmaceuticals, agrochemicals, and dyes due to their ability to participate in numerous chemical reactions.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazines with aldehydes or ketones to form hydrazone derivatives. For example, Kıvrak et al. (2018) demonstrated the synthesis of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues through the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes and methyl hydrazine, showcasing the versatility of hydrazine compounds in forming structurally diverse derivatives (Kıvrak et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by their hydrazine backbone and the substituents attached to it. Sayın et al. (2016) performed computational and experimental studies on a hydrazine-Schiff base compound, revealing insights into its structural characteristics and stability through single-crystal X-ray diffraction and computational optimization (Sayın et al., 2016).

Chemical Reactions and Properties

Hydrazine derivatives engage in a variety of chemical reactions, including condensation, cyclization, and addition reactions. The reactivity is often influenced by the nature of the substituents attached to the hydrazine moiety. For instance, Aljaar et al. (2013) described the synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, highlighting the condensation and intramolecular nucleophilic substitution reactions (Aljaar et al., 2013).

科学研究应用

NH3 和 N2H4 形成的机制

研究回顾了 Fe(DMeOPrPE)2N2 与酸反应生成氨和肼。DFT 计算支持对称质子化机制,而不是不对称或双核机制。这项工作对于了解氮配合物中氨和肼的形成过程至关重要,表明对催化和环境化学的影响 (Tyler,2015)。

陶瓷微型推进器和绿色推进剂

这篇综述重点介绍了太空推进中从传统有毒化学物质(如肼)向绿色推进剂(如硝酸羟胺和过氧化氢)的转变。陶瓷微型推进器的开发可以实现更清洁的空间任务,展示了替代推进剂系统的环境和操作优势 (Markandan 等,2018)。

电化学传感器和生物传感器

一篇综述介绍了使用氧化还原聚合物/碳纳米管修饰电极的电化学传感器和生物传感器的发展。这项技术,包括使用肼衍生物,对分析化学具有重要意义,为各种分析物提供了更高的灵敏度和特异性 (Barsan 等,2015)。

环境问题和生物降解

对汽油添加剂叔丁基乙醚 (ETBE) 的生物降解和环境归宿的研究表明,微生物能够降解土壤和地下水中的 ETBE。这项工作指出了微生物修复醚氧基化合物的潜力,这可能与处理肼衍生物的环境影响有关 (Thornton 等,2020)。

高能推进剂的进展

一篇关于高能燃料系统的文献综述强调了对更安全、无毒配方的研究,包括作为肼基推进剂替代品的高纯度过氧化氢。这强调了为航空航天应用开发更安全的高能推进剂的持续努力,这可能与 2-[(1R,2S)-1-乙基-2-(苯甲氧基)丙基]肼甲醛等化合物相关 (Davis 和 Yilmaz,2014)。

属性

CAS 编号 |

1428118-40-4 |

|---|---|

产品名称 |

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde |

分子式 |

C₁₃H₂₀N₂O₂ |

分子量 |

236.31 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。